molecular formula C5H8ClNO3 B14301919 Methyl acetamido(chloro)acetate CAS No. 112051-88-4

Methyl acetamido(chloro)acetate

Cat. No.: B14301919
CAS No.: 112051-88-4
M. Wt: 165.57 g/mol
InChI Key: VMRUPNNSTUBRRL-UHFFFAOYSA-N
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Description

Methyl acetamido(chloro)acetate (IUPAC: methyl 2-acetamido-2-chloroacetate) is a chloro- and acetamido-substituted methyl ester derivative. Its molecular formula is C₅H₈ClNO₃, featuring a chloro group and an acetamido group attached to the α-carbon of the acetate backbone. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its dual functional groups enable versatile reactivity .

Properties

CAS No.

112051-88-4

Molecular Formula

C5H8ClNO3

Molecular Weight

165.57 g/mol

IUPAC Name

methyl 2-acetamido-2-chloroacetate

InChI

InChI=1S/C5H8ClNO3/c1-3(8)7-4(6)5(9)10-2/h4H,1-2H3,(H,7,8)

InChI Key

VMRUPNNSTUBRRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

Methyl acetamido(chloro)acetate synthesis typically follows two primary pathways: (1) direct chlorination of pre-formed acetamido-containing esters or (2) sequential acetylation and chlorination of chloroacetic acid derivatives. The choice of route depends on feedstock availability, safety considerations, and desired purity. Key reagents include N-chlorosuccinimide (NCS) for chlorination and methanol for esterification, with N,N-dimethylformamide (DMF) serving as a common solvent.

Chlorination Using N-Chlorosuccinimide

Reaction Mechanism and Conditions

Chlorination via NCS proceeds through an electrophilic substitution mechanism. In a representative protocol:

  • Substrate Preparation : 4-Acetamido-O-anisic acid methyl ester is dissolved in DMF.
  • Chlorination : NCS is added incrementally at 30–45°C, followed by a temperature ramp to 60–80°C to complete the reaction.
  • Workup : The crude product is crystallized at 0°C and purified via aqueous recrystallization.

Example Conditions :

  • Step 1 : 45°C for 4 hours (NCS addition).
  • Step 2 : 60°C for 5 hours (completion).
  • Yield : 78.2% with HPLC purity ≥99.8%.
Table 1: Chlorination Parameters and Outcomes
Parameter Value/Range Source
Solvent DMF
Temperature (Step 1) 30–45°C
Temperature (Step 2) 60–80°C
Reaction Time (Total) 7–11 hours
Yield 70–80%

Advantages Over Traditional Chlorination

NCS eliminates the need for chlorine gas, reducing corrosion risks and environmental impact. DMF’s high boiling point (153°C) enables efficient temperature control, while its polarity stabilizes intermediates.

Esterification of Chloroacetic Acid Derivatives

Direct Esterification with Methanol

A benchmark method for methyl chloroacetate synthesis involves refluxing chloroacetic acid with methanol:

  • Reaction Setup : Chloroacetic acid and methanol (0.366:1 w/w) are heated at 105–110°C.
  • Azeotrope Removal : The ternary azeotrope (methyl chloroacetate/water/methanol) is distilled and phase-separated.
  • Neutralization and Distillation : Crude ester is neutralized with sodium carbonate, followed by atmospheric and vacuum distillation.

Key Data :

  • Yield : 96% (methyl chloroacetate).
  • Purity : ≥98.1% after distillation.
Table 2: Esterification Optimization
Factor Optimal Value Source
Methanol Ratio 0.366:1 (w/w)
Temperature 105–110°C
Distillation Cut 65°C at 8 kPa

Acetylation-Chlorination Sequence

For this compound, acetylation precedes chlorination:

  • Acetylation : Chloroacetic acid is treated with acetic anhydride to introduce the acetamido group.
  • Esterification : The acetylated product reacts with methanol under acidic catalysis (e.g., thionyl chloride).

Critical Considerations :

  • Thionyl chloride enhances esterification efficiency but requires strict moisture control.
  • Recrystallization in ethanol/water improves purity to >97%.

Industrial-Scale Production

Continuous Flow Processes

Modern facilities adopt continuous flow reactors to enhance safety and consistency:

  • Automated Feed Systems : Precise dosing of NCS and methanol minimizes side reactions.
  • In-Line Analytics : Real-time HPLC monitoring ensures adherence to purity thresholds.

Solvent Recycling

DMF recovery from mother liquors reduces waste and cost. Patent CN105523952A specifies a 1–3:1 DMF-to-substrate ratio for reuse without yield loss.

Chemical Reactions Analysis

Types of Reactions

Methyl acetamido(chloro)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloro group.

Major Products Formed

Scientific Research Applications

Methyl acetamido(chloro)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl acetamido(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in further biochemical reactions. The chloro group can be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl acetamido(chloro)acetate with structurally related compounds:

Compound Name Molecular Formula CAS No. Key Functional Groups Primary Applications
This compound C₅H₈ClNO₃ Not provided Chloro, acetamido, methyl ester Pharmaceutical intermediates, agrochemicals
Methyl chloroacetate (MECA) C₃H₅ClO₂ 96-34-4 Chloro, methyl ester Solvent, pesticide synthesis
Ethyl 2-chloro-2-acetamidoacetate C₆H₁₀ClNO₃ 44557246 Chloro, acetamido, ethyl ester Research, specialty chemicals
Chloroacetyl chloride (CAC) C₂H₂Cl₂O 79-04-9 Chloro, acyl chloride Precursor for herbicides, pharmaceuticals
Sodium chloroacetate C₂H₂ClO₂Na 3926-62-3 Chloro, sodium salt Detergent thickener, insecticide

Key Research Findings

Reactivity Trends : Chloro-substituted esters (e.g., MECA) exhibit higher electrophilicity than their acetamido counterparts, enabling faster nucleophilic substitutions .

Biological Activity : Acetamido groups in this compound may reduce acute toxicity compared to purely chloro-substituted esters, as seen in sodium chloroacetate’s safer handling profile .

Market Use : Methyl chloroacetate dominates industrial applications (e.g., 500+ tons/year in agrochemicals), while acetamido derivatives remain niche due to specialized synthesis requirements .

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